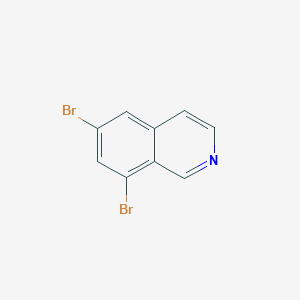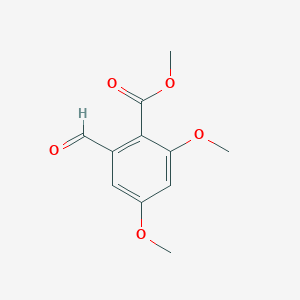
6,8-Dibromoisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromoisoquinoline is a brominated derivative of isoquinoline, characterized by the presence of bromine atoms at the 6th and 8th positions of the isoquinoline ring
Synthetic Routes and Reaction Conditions:
Bromination of Isoquinoline: The most common method involves the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an inert solvent like chloroform or carbon tetrachloride under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial synthesis often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems allows for the efficient scaling up of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced isoquinoline derivatives.
Substitution: The bromine atoms in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of a wide range of substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Chemistry:
Synthesis of Complex Molecules: this compound serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used in the development of novel catalysts for various organic transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Biochemical Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.
Industry:
Material Science: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 6,8-Dibromoisoquinoline exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms enhance the compound’s reactivity, allowing it to undergo selective transformations. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its brominated structure, which can modulate its binding affinity and activity.
相似化合物的比较
5,8-Dibromoisoquinoline: Similar in structure but with bromine atoms at the 5th and 8th positions.
6,7-Dibromoisoquinoline: Bromine atoms at the 6th and 7th positions.
Isoquinoline: The parent compound without bromine substitution.
Uniqueness: 6,8-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and properties compared to other brominated isoquinolines
属性
分子式 |
C9H5Br2N |
|---|---|
分子量 |
286.95 g/mol |
IUPAC 名称 |
6,8-dibromoisoquinoline |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H |
InChI 键 |
ZSOMKSDGQLCPRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C(C=C(C=C21)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)


![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)

![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)


![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)


